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Compound of Interest

Compound Name: N-(3-Methoxyphenyl)acetamide

Cat. No.: B186980 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for N-(3-
Methoxyphenyl)acetamide, a key chemical intermediate. The following sections present its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols for their acquisition. This document is intended for researchers,

scientists, and professionals in drug development and related fields.

Spectroscopic Data Summary
The spectroscopic data for N-(3-Methoxyphenyl)acetamide is summarized in the tables

below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data of N-(3-Methoxyphenyl)acetamide

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

2.42 Singlet 3H CH₃

3.86 Singlet 3H OCH₃

6.96 Multiplet 4H Aromatic

10.25 Singlet 1H NH
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Solvent: DMSO-d₆, Frequency: 300MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of N-(3-Methoxyphenyl)acetamide

Chemical Shift (δ) ppm Assignment

171.1 C=O

153.2 Ar-C

126.3 Ar-C

124.1 Ar-C

121.9 Ar-C

121.6 Ar-C

113.4 Ar-C

56.8 OCH₃

22.9 CH₃

Solvent: DMSO-d₆, Frequency: 75MHz[1]

Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for N-(3-Methoxyphenyl)acetamide
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Wavenumber (cm⁻¹) Functional Group Assignment

3340, 3331 N-H Stretch

1674 C=O Stretch (Amide I)

1580 N-H Bend (Amide II)

1520 Aromatic C=C Stretch

1466, 1411 C-H Bend

1280, 1230 C-O Stretch (Aryl Ether)

792 C-H Bend (Aromatic)

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for N-(3-Methoxyphenyl)acetamide

m/z Assignment

165 [M]⁺ (Molecular Ion)

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity of N-(3-Methoxyphenyl)acetamide is dissolved in a

deuterated solvent, such as DMSO-d₆, in an NMR tube. Tetramethylsilane (TMS) is used as

an internal standard.[1]

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a

Bruker AC-300F, operating at 300 MHz for protons and 75 MHz for carbon-13.[1]
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet): A small amount of N-(3-Methoxyphenyl)acetamide is

mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent

pellet.[1]

Data Acquisition: The IR spectrum is obtained using an FT-IR spectrometer, such as a

Nicolet-Impact-410.[1] The spectrum is recorded over the standard mid-IR range.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer,

often via a gas chromatograph (GC) to ensure purity. In the ion source, the sample

molecules are bombarded with high-energy electrons, causing them to ionize, typically

forming a molecular ion (M⁺).[2][3][4]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer.[2][4]

Detection: A detector measures the abundance of ions at each m/z value, generating the

mass spectrum.[4] For N-(3-Methoxyphenyl)acetamide, GC-MS analysis was performed on

a Shimadzu 2010 series instrument.[1]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like N-(3-Methoxyphenyl)acetamide.
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General Workflow for Spectroscopic Analysis of N-(3-Methoxyphenyl)acetamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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